molecular formula C24H33NO3 B564670 Nafronyl-d4 CAS No. 1215649-28-7

Nafronyl-d4

Cat. No.: B564670
CAS No.: 1215649-28-7
M. Wt: 387.556
InChI Key: KBAFPSLPKGSANY-RCYYZLFTSA-N
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Description

Nafronyl-d4, also known as naftidrofuryl-d4, is a deuterated form of naftidrofuryl. It is a vasodilator used primarily in the management of peripheral and cerebral vascular disorders. The compound is known for its ability to enhance cellular oxidative capacity and act as a selective antagonist of serotonin receptors, specifically the 5-HT2A receptor .

Preparation Methods

The synthesis of Nafronyl-d4 involves the incorporation of deuterium atoms into the naftidrofuryl molecule. The general synthetic route includes the following steps:

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nafronyl-d4 undergoes various chemical reactions, including:

Scientific Research Applications

Nafronyl-d4 has several scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of naftidrofuryl and related compounds.

    Biology: Employed in metabolic studies to trace the pathways and interactions of naftidrofuryl in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating vascular disorders and enhancing cellular oxidative capacity.

    Industry: Utilized in the development of new vasodilator drugs and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Nafronyl-d4 exerts its effects primarily through its action as a selective antagonist of serotonin receptors, specifically the 5-HT2A receptor. By blocking these receptors, this compound inhibits the vasoconstrictive effects of serotonin, leading to vasodilation and improved blood flow. Additionally, this compound enhances cellular oxidative capacity, which may contribute to its therapeutic effects in vascular disorders .

Comparison with Similar Compounds

Nafronyl-d4 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and distinct isotopic labeling for tracing studies. Similar compounds include:

This compound stands out due to its enhanced stability and utility in research applications, making it a valuable tool in the study of vascular pharmacology and drug metabolism.

Properties

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3/i14D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAFPSLPKGSANY-RCYYZLFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676052
Record name 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215649-28-7
Record name 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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